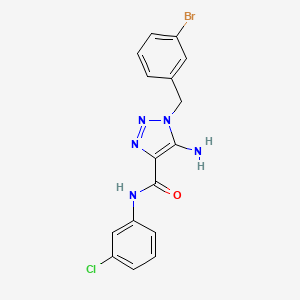

5-amino-1-(3-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Molecular Formula: C₁₇H₁₄BrClN₅O Average Mass: 402.25 g/mol Monoisotopic Mass: 401.0487 g/mol Structural Features:

- A 5-amino-1H-1,2,3-triazole-4-carboxamide core.

- 3-Bromobenzyl substituent at position 1.

- 3-Chlorophenyl group as the N-linked carboxamide substituent.

This compound belongs to a class of triazole-carboxamide derivatives with demonstrated biological relevance, including anticancer and antimicrobial activities. Its halogenated aryl substituents (Br and Cl) are hypothesized to enhance binding affinity and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-(3-chlorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClN5O/c17-11-4-1-3-10(7-11)9-23-15(19)14(21-22-23)16(24)20-13-6-2-5-12(18)8-13/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEFTTKUJHOSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(3-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiparasitic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 406.7 g/mol. Its structure includes:

- An amino group

- A triazole ring

- A bromobenzyl group

- A chlorophenyl group

These functional groups contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth effectively and modulate the bacterial DNA damage response. The compound may interact with specific molecular targets such as enzymes or receptors involved in bacterial resistance mechanisms, making it a candidate for developing new antimicrobial therapies against resistant strains.

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas' disease. In a study involving phenotypic high-content screening against the intracellular parasite in infected VERO cells, derivatives of 5-amino-1,2,3-triazole-4-carboxamide were identified as promising candidates. Optimization of these compounds led to improved potency and metabolic stability, with one derivative demonstrating significant suppression of parasite burden in a mouse model .

The mechanism of action for this compound is thought to involve binding to specific enzymes or receptors that play critical roles in bacterial and parasitic survival. By inhibiting these targets, the compound disrupts essential biological processes such as DNA replication and repair, leading to cell death or reduced viability in pathogens .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3-bromobenzyl)-5-(4-fluorophenyl)amino-1H-1,2,3-triazole-4-carboxamide | Contains fluorine instead of chlorine | Different reactivity due to fluorine |

| N-(3-bromobenzyl)-5-(4-methylphenyl)amino-1H-1,2,3-triazole-4-carboxamide | Methyl group instead of chlorine | Altered lipophilicity |

| N-(3-bromobenzyl)-5-(4-nitrophenyl)amino-1H-1,2,3-triazole-4-carboxamide | Nitro group instead of chlorine | Enhanced biological activity due to nitro group |

The presence of halogen substituents like bromine and chlorine significantly influences the reactivity and biological activity compared to other similar compounds.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in various biological applications:

- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited MIC values as low as against E. coli, indicating strong antibacterial properties .

- Antiparasitic Activity : In research focused on Chagas' disease treatment options, derivatives from the triazole series showed submicromolar activity (pEC50 > 6), highlighting their potential as effective therapeutic agents against Trypanosoma cruzi .

Comparison with Similar Compounds

Structural Analogs and Their Modifications

The 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold is highly versatile, allowing for modular substitutions that tune biological activity. Below is a comparative analysis of key analogs:

Key Trends in Structure-Activity Relationships (SAR)

Halogenation :

- Bromine (Br) and chlorine (Cl) at aryl positions enhance target engagement in hydrophobic pockets, as seen in the target compound and its 3-chlorophenyl/4-acetylphenyl analog .

- Fluorine (F) substituents, as in 1-(4-fluorobenzyl) derivatives, improve metabolic stability and CNS penetration .

N-Linked Substituents: Aromatic groups (e.g., 3-chlorophenyl, 4-acetylphenyl) correlate with anticancer activity, particularly against SNB-75 (CNS) and RXF 393 (renal) cell lines . Heterocyclic groups (e.g., quinolin-2-yl) are under investigation for signaling pathway modulation .

Scaffold Flexibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.